molecular formula C23H16FN3O B11694802 N'-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B11694802
M. Wt: 369.4 g/mol
InChI Key: SEIHWRDZZZTUEW-MFKUBSTISA-N
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Preparation Methods

The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or glacial acetic acid under reflux conditions . The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

N’-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of hydrazine derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and DNA . These interactions can inhibit enzyme activity or alter DNA function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

N’-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide can be compared with other Schiff base hydrazones, such as:

These compounds share similar structural features but differ in their substituents and overall molecular conformation

Properties

Molecular Formula

C23H16FN3O

Molecular Weight

369.4 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H16FN3O/c24-18-12-10-16(11-13-18)15-25-27-23(28)20-14-22(17-6-2-1-3-7-17)26-21-9-5-4-8-19(20)21/h1-15H,(H,27,28)/b25-15+

InChI Key

SEIHWRDZZZTUEW-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(C=C4)F

Origin of Product

United States

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